molecular formula C7H13ClF3NO2 B13447646 6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride

6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride

Cat. No.: B13447646
M. Wt: 235.63 g/mol
InChI Key: HOXFVPQCWLWCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride is a synthetic organic compound that features a trifluoromethyl group, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoroacetic acid as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The amino group can form hydrogen bonds with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    7-Aminoheptanoic acid: Similar structure but lacks the trifluoromethyl group.

    6-Amino-7,7,7-trifluoroheptanoic acid methyl ester: A methyl ester derivative with different reactivity.

Uniqueness

6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous .

Properties

Molecular Formula

C7H13ClF3NO2

Molecular Weight

235.63 g/mol

IUPAC Name

6-amino-7,7,7-trifluoroheptanoic acid;hydrochloride

InChI

InChI=1S/C7H12F3NO2.ClH/c8-7(9,10)5(11)3-1-2-4-6(12)13;/h5H,1-4,11H2,(H,12,13);1H

InChI Key

HOXFVPQCWLWCGK-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(C(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.